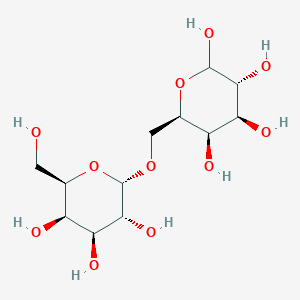
6-O-alpha-D-galactopyranosyl-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
It is often used as a substrate in research studies .
Mode of Action
As a substrate in research studies, it likely interacts with its target enzyme to undergo a chemical reaction .
Result of Action
As a substrate in research studies, it likely undergoes a chemical reaction with its target enzyme, leading to the production of specific products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose typically involves the use of galactose oxidase and a mutant of glucose dehydrogenase . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems . These methods allow for the efficient and scalable production of this compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-alpha-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: The reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: The replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-O-alpha-D-galactopyranosyl-D-galactopyranose has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic studies to understand glycosidic bond formation and cleavage.
Biology: Plays a role in studying galactose metabolism and its related disorders, such as galactosemia.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Utilized in the production of glycoproteins and other glycan-based products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-O-beta-D-galactopyranosyl-D-galactose: A similar disaccharide with a beta-1,6-glycosidic bond.
4-O-beta-D-galactopyranosyl-D-galactopyranose: Another disaccharide with a beta-1,4-glycosidic bond.
alpha-D-galactopyranose: A monosaccharide unit that forms part of the disaccharide structure.
Uniqueness
6-O-alpha-D-galactopyranosyl-D-galactopyranose is unique due to its specific alpha-1,6-glycosidic bond, which imparts distinct chemical and biological properties compared to other similar compounds . This unique structure makes it valuable for studying specific enzymatic reactions and metabolic pathways .
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-BQYJSGCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














